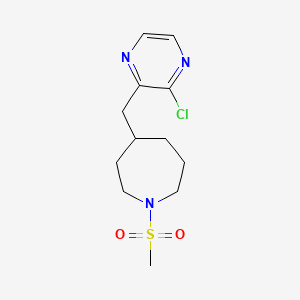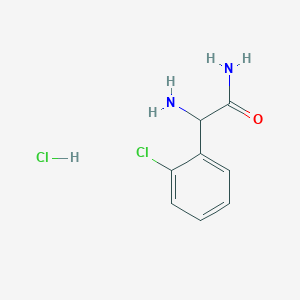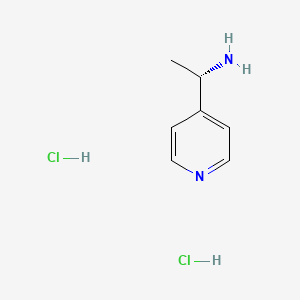![molecular formula C19H27BN2O4 B1401283 tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 631912-39-5](/img/structure/B1401283.png)
tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
概要
説明
Tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate: is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its structure includes a benzo[d]imidazole core, a tert-butyl ester group, and a boronic acid derivative, making it a versatile reagent in organic synthesis.
作用機序
Target of Action
It’s known that similar compounds, such as indazole derivatives, have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . This suggests that the compound may interact with its targets through a variety of chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 6-methyl-1H-benzo[d]imidazole-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium phosphate, and a suitable solvent like toluene or dioxane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion of the boronic acid derivative to its corresponding borate ester.
Reduction: : Reduction of the imidazole ring to form a more reduced analog.
Substitution: : Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles can be used, often in the presence of a palladium catalyst.
Major Products Formed
Borate Esters: : Resulting from the oxidation of the boronic acid group.
Reduced Imidazoles: : Formed through the reduction of the imidazole ring.
Substituted Derivatives: : Various nucleophiles can replace the boronic acid group, leading to a range of products.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the development of bioactive compounds and probes for biological studies.
Medicine: : Potential use in the design of new pharmaceuticals, particularly in the field of cancer therapy.
Industry: : Utilized in the production of advanced materials and polymers.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the tert-butyl ester and the boronic acid derivative. Similar compounds include:
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: : Similar structure but different core heterocycle.
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl tetrahydro-2H-pyran-4-carboxylate: : Different aromatic ring and functional group.
These compounds share the boronic acid derivative but differ in their core structures and functional groups, leading to different reactivity and applications.
特性
IUPAC Name |
tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-9-15-14(21-11-22(15)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNZLDCVCZKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(C=N3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743389 | |
| Record name | tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631912-39-5 | |
| Record name | tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)
![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)









